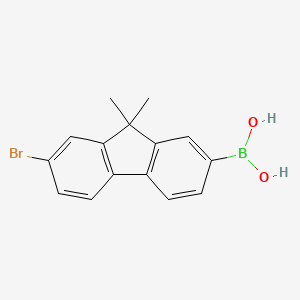

7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-bromo-9,9-dimethylfluoren-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BBrO2/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZUULREWZKGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213768-48-9 | |

| Record name | (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, a key intermediate in the development of advanced organic electronic materials and complex pharmaceutical compounds. Fluorene derivatives are prized for their rigid, planar structure and rich π-electron system, which impart desirable photophysical and electronic properties.[1] This document moves beyond a simple recitation of steps, offering field-proven insights into the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative scientific literature. We will dissect a robust, multi-step synthetic pathway, beginning with the functionalization of the fluorene core and culminating in a selective lithiation-borylation reaction. The target audience—researchers, medicinal chemists, and materials scientists—will find this guide an invaluable resource for both practical laboratory execution and a deeper mechanistic understanding.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound (3 ) is best approached through a convergent strategy that sequentially installs the required functional groups onto a common fluorene scaffold. The boronic acid moiety is most reliably introduced in the final step due to its sensitivity to certain reaction conditions. This is typically achieved via a lithium-halogen exchange followed by borylation.[2] The key challenge lies in the selective functionalization of the 2 and 7 positions of the fluorene ring.

Our retrosynthetic analysis identifies 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene (2 ) as the pivotal precursor. The differential reactivity of the C-I and C-Br bonds under lithiation conditions allows for the selective conversion of the iodide to the boronic acid. This di-halogenated intermediate can be accessed from 2-Bromo-9,9-dimethylfluorene (1 ), a commercially available or readily synthesized starting material.[3][4]

The overall forward synthetic strategy is therefore a three-stage process:

-

Synthesis of 2-Bromo-9,9-dimethylfluorene (1) from fluorene.

-

Regioselective Iodination of 1 to yield 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene (2 ).

-

Selective Lithiation-Borylation of 2 to afford the target compound, this compound (3 ).

Caption: Retrosynthetic pathway for the target boronic acid.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides step-by-step protocols for each stage of the synthesis. The rationale behind the choice of reagents, solvents, and reaction conditions is explained to provide a complete operational understanding.

Part 2.1: Synthesis of the Core Intermediate: 2-Bromo-9,9-dimethylfluorene (1)

The synthesis of intermediate 1 is a well-established two-step process starting from fluorene.

Workflow Diagram: Synthesis of Intermediate (1)

Caption: Workflow for the final lithiation-borylation step.

**Experimental Protocol (General Procedure)

-

Ensure all glassware is flame-dried, and the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon).

-

Dissolve 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene (2 ) (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (approx. 1.1 eq) dropwise via syringe, maintaining the temperature at -78°C. A color change is typically observed.

-

Stir the resulting aryllithium species for 30-60 minutes at -78°C.

-

Add triisopropyl borate (B(O-iPr)₃) (approx. 1.2 eq) dropwise, again keeping the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

-

Stir vigorously for 1-2 hours to hydrolyze the borate ester.

-

Perform a standard aqueous workup: separate the layers, extract the aqueous layer with ether or ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield the final product, this compound (3 ).

Scientific Rationale:

-

Selective Lithium-Halogen Exchange: The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This allows for a rapid and highly selective metal-halogen exchange with n-BuLi at the C2 position, leaving the C7-Br bond intact. * Low-Temperature Requirement: Organolithium reagents are highly reactive and can undergo side reactions. Performing the reaction at -78°C is critical to ensure the stability of the aryllithium intermediate and prevent unwanted reactions like elimination or reaction with the solvent.

-

Borylation and Hydrolysis: The generated aryllithium is a potent nucleophile that attacks the electrophilic boron atom of the triisopropyl borate. This forms a boronate complex. The subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.

Data Summary and Characterization

The successful synthesis of each intermediate and the final product should be confirmed using standard analytical techniques.

| Compound | Formula | MW ( g/mol ) | Typical Yield | Appearance |

| 2-Bromo-9,9-dimethylfluorene (1 ) | C₁₅H₁₃Br | 273.17 | >70% (overall) | White Solid |

| 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene (2 ) | C₁₅H₁₂BrI | 399.06 | ~85% [4] | White to off-white Solid |

| This compound (3 ) | C₁₅H₁₄BBrO₂ | 316.99 [5] | Variable | White to off-white Solid [6] |

Characterization would typically involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structures at each stage.

Applications in Suzuki-Miyaura Cross-Coupling

This compound (3 ) is an exemplary bifunctional building block for Suzuki-Miyaura cross-coupling reactions. [7][8]This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds. [9]The two distinct halogen/boron sites on compound 3 allow for sequential, site-selective couplings. For instance, the boronic acid can be coupled first under standard Suzuki conditions, followed by a second coupling at the less reactive bromide position, enabling the construction of complex, conjugated molecular architectures for applications in OLEDs and organic photovoltaics. [10]

Conclusion

The synthetic route detailed in this guide represents a robust and well-documented pathway to this compound. By understanding the mechanistic principles behind each transformation—from the initial electrophilic substitutions on the fluorene core to the highly selective, temperature-critical lithiation-borylation—researchers can confidently and efficiently produce this valuable chemical intermediate. The protocols provided, grounded in authoritative literature, offer a reliable foundation for laboratory synthesis and further exploration in the fields of materials science and drug discovery.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Synthesis and Industrial Applications of 2-Bromo-9,9-dimethylfluorene.

- Qian, J., & Aldred, M. P. Synthesis of Dimethyl fluorene-9,9-diacetate. Wuhan University.

- Kaur, S., et al. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. National Institutes of Health (NIH).

- ChemicalBook. 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene.

- Google Patents. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene.

- Google Patents. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

- ChemicalBook. 2-Bromo-9,9-dimethylfluorene synthesis.

- ChemicalBook. 2-Bromo-9,9-dimethylfluorene | 28320-31-2.

- Zayats, M., et al. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central.

- PureSynth. (7-Bromo-99-Dimethyl-9h-Fluoren-2-Yl)Boronic Acid (Contains Varying Amounts Of Anhydride).

- ChemicalBook. 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene synthesis.

- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.

- Leonori, D., & Aggarwal, V. K. Lithiation- Borylation in Synthesis. Topics in Organometallic Chemistry.

- Aggarwal, V. K., et al. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47, 3174.

- Benchchem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.

- CookeChem. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride), 1213768-48-9.

- Sila-cycle. 2-Bromo-7-Iodo-9, 9-Dimethylfluorene, min 99%, 100 grams.

- Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol Research Portal.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace.

- Echemi. 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene.

- Lab Pro Inc. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid(contains varying amounts of Anhydride), 5G.

- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.

- Laboratuvar Cihazları. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride).

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. 2-Bromo-9,9-dimethylfluorene | 28320-31-2 [chemicalbook.com]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. nbinno.com [nbinno.com]

- 4. 7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene CAS#: 319906-45-1 [m.chemicalbook.com]

- 5. pure-synth.com [pure-synth.com]

- 6. labproinc.com [labproinc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid (CAS No. 1213768-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-9,9-dimethylfluoren-2-yl-boronic acid, with the Chemical Abstracts Service (CAS) number 1213768-48-9 , is a specialized organoboronic acid that has garnered significant interest in the fields of organic synthesis, materials science, and drug discovery.[1][2][3][4][5] Its rigid, planar fluorene core, functionalized with a bromine atom and a boronic acid group, makes it a versatile building block for the construction of complex molecular architectures. The gem-dimethyl substitution at the C9 position enhances solubility and prevents oxidation of the fluorenyl backbone, thereby increasing the stability and processability of its derivatives.

This technical guide provides a comprehensive overview of this compound, including its synthesis, key physicochemical properties, and its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below. It is important to note that boronic acids have a propensity to form anhydrides (boroxines) upon dehydration, which may be present in commercial samples.[1]

| Property | Value | Source(s) |

| CAS Number | 1213768-48-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₄BBrO₂ | [4][5][6] |

| Molecular Weight | 316.99 g/mol | [4][5][6] |

| Appearance | White to off-white solid (powder or crystal) | [1][6] |

| Melting Point | Not consistently reported; often listed as "n/a" by suppliers. | [6] |

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step sequence starting from fluorene: methylation and bromination to form the precursor 2,7-dibromo-9,9-dimethylfluorene, followed by a selective lithiation and borylation.

Part 1: Synthesis of 2,7-Dibromo-9,9-dimethylfluorene

A common precursor for the target boronic acid is 2,7-dibromo-9,9-dimethylfluorene. A general method for the synthesis of the dimethylfluorene core involves the alkylation of 2,7-dibromofluorene.

Experimental Protocol:

-

Alkylation: To a solution of 2,7-dibromofluorene in a suitable solvent such as dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide.

-

Methylation: While stirring vigorously, add an excess of a methylating agent, for instance, methyl iodide.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and methanol, to yield 2,7-dibromo-9,9-dimethylfluorene.

Part 2: Synthesis of this compound via Lithiation-Borylation

The conversion of one of the bromo groups on the fluorene ring to a boronic acid is selectively achieved through a halogen-metal exchange followed by quenching with a boron electrophile. The regioselectivity of this reaction can be influenced by steric and electronic factors.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,7-dibromo-9,9-dimethylfluorene.

-

Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (typically one equivalent) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1 hour) to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[7][8]

The fluorene moiety can be coupled with a variety of aryl or heteroaryl halides (or triflates) to synthesize more complex, conjugated systems. These products are often investigated for their photophysical properties and are key intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs).[9][10][11][12][13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel (e.g., a Schlenk tube or a microwave vial) containing a magnetic stir bar, add this compound (typically 1.1-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, typically 2-3 equivalents).

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Solvent and Catalyst Addition: A degassed solvent system (e.g., a mixture of toluene/ethanol/water, dioxane/water, or DMF/water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a suitable phosphine ligand, typically 1-5 mol%).

-

Reaction: The mixture is heated to a specified temperature (often between 80-120 °C) and stirred for a period of time until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and an organic solvent. The layers are separated, and the aqueous phase is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and the solvent is removed in vacuo. The resulting crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Exemplary Applications and Expected Yields:

| Aryl Halide Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Typical Yield Range (%) |

| 4-Iodotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 85-95 |

| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |

| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 70-85 |

| 4-Triflyloxyanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane | 80 | 88-98 |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its robust fluorene core and strategically placed functional groups allow for the construction of complex, high-performance organic materials and potential pharmaceutical candidates. The synthetic route via lithiation-borylation is a reliable method for its preparation, and its subsequent application in Suzuki-Miyaura cross-coupling reactions provides an efficient pathway to a wide array of biaryl compounds. This guide provides the fundamental knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

-

This compound CAS#: 1213768-48-9 • ChemWhat. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

- CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents.

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - ResearchGate. Available at: [Link]

-

Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC - NIH. Available at: [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - RSC Publishing. Available at: [Link]

-

The Suzuki−Miyaura coupling between different aryl halides and various... - ResearchGate. Available at: [Link]

-

Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates - ResearchGate. Available at: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

-

Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available at: [Link]

-

Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials | Semantic Scholar. Available at: [Link]

- CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemwhat.com [chemwhat.com]

- 3. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid | 1213768-48-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) , 1213768-48-9 - CookeChem [cookechem.com]

- 5. 1213768-48-9|(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 6. labproinc.com [labproinc.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials | Semantic Scholar [semanticscholar.org]

- 13. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 14. scholarship.claremont.edu [scholarship.claremont.edu]

- 15. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

An In-Depth Technical Guide to 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, a key building block in advanced organic synthesis. We will explore its fundamental physicochemical properties, molecular architecture, and critical role in the development of novel organic electronics and pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, key reactions such as Suzuki-Miyaura cross-coupling, and essential handling protocols to ensure experimental success and safety.

Introduction: The Strategic Importance of a Bifunctional Fluorene Derivative

Fluorene derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their rigid, planar, and highly fluorescent polycyclic aromatic structure.[1] The subject of this guide, this compound, is a particularly strategic derivative. It is "bifunctional," featuring two distinct reactive sites—a boronic acid at the 2-position and a bromine atom at the 7-position. This dual reactivity allows for sequential, controlled chemical modifications, making it an invaluable intermediate for constructing complex, high-performance molecules.

The core utility of this compound stems from its unique combination of features:

-

The 9,9-Dimethylfluorene Core: Provides excellent thermal stability, a high photoluminescence quantum yield, and crucially, enhanced solubility in common organic solvents—a direct consequence of the two methyl groups at the C9 position which disrupt intermolecular packing.[1][2]

-

The Boronic Acid Group (-B(OH)₂): Serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[3]

-

The Bromo Group (-Br): Offers a secondary reactive site for a variety of transformations, including additional cross-coupling reactions, enabling the synthesis of polymers, oligomers, and dendrimers.[2][4]

This guide will deconstruct the properties and applications of this compound, providing the technical detail necessary for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

Core Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₄BBrO₂ | [5][6] |

| Molecular Weight | 316.99 g/mol | [5][6][7] |

| CAS Number | 1213768-48-9 | [6][7] |

| Appearance | White to off-white crystalline powder | [7] |

| Purity | Typically ≥98% | |

| Common Synonym | 7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic Acid | [5] |

Note: Commercial preparations of this compound often contain varying amounts of the corresponding boroxine (anhydride), formed by intermolecular dehydration. This is a common characteristic of boronic acids and does not typically impede reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the boronic acid under basic reaction conditions.

Molecular Structure Analysis

The molecule's efficacy is rooted in its architecture. Each component serves a specific and vital function.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. pure-synth.com [pure-synth.com]

- 6. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) , 1213768-48-9 - CookeChem [cookechem.com]

- 7. labproinc.com [labproinc.com]

Introduction to 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

An In-Depth Technical Guide to the Solubility of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in organic electronics and pharmaceutical research. Recognizing the scarcity of consolidated solubility data for this specific compound, this document synthesizes foundational chemical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a robust framework for determining and understanding the solubility of this and similar fluorenyl boronic acid derivatives. The guide details experimental protocols, data interpretation, and visual workflows to empower researchers in their experimental design and execution.

This compound is a bifunctional organic compound featuring a fluorene core. The fluorene moiety, a polycyclic aromatic hydrocarbon, provides rigidity and desirable photophysical properties, making its derivatives highly valuable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the boronic acid group (-B(OH)₂) makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds. The bromo-substituent offers an additional site for further functionalization.

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction solvents, purification methods (such as recrystallization), and its processability for device fabrication or as a pharmaceutical intermediate.

Physicochemical Properties and Predicted Solubility Profile

A comprehensive understanding of a compound's solubility begins with its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BBrO₂ | N/A |

| Molecular Weight | 316.99 g/mol | N/A |

| Appearance | White to off-white powder or crystalline solid | N/A |

| Melting Point | >300 °C (decomposes) | N/A |

Structural Influence on Solubility:

The solubility of this compound is governed by the interplay of its constituent parts:

-

Fluorenyl Core: The large, hydrophobic polycyclic aromatic system of the fluorene backbone is the dominant feature, suggesting poor solubility in polar solvents like water.

-

9,9-Dimethyl Group: These alkyl groups enhance the lipophilicity of the molecule, further decreasing its affinity for aqueous media but potentially improving solubility in nonpolar organic solvents.

-

Boronic Acid Group: The -B(OH)₂ moiety is polar and capable of hydrogen bonding. This group can enhance solubility in polar organic solvents. Boronic acids can also undergo dehydration to form cyclic boroxines, which have different solubility profiles.

-

Bromo Group: The bromine atom adds to the molecular weight and can participate in halogen bonding, but its overall effect on solubility in common lab solvents is generally minor compared to the large aromatic core.

Predicted Solubility:

Based on these structural features, it is predicted that this compound will exhibit:

-

Low solubility in water and other highly polar protic solvents.

-

Moderate to good solubility in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which are commonly used for Suzuki couplings.

-

Limited solubility in nonpolar solvents like hexanes and toluene at room temperature, although solubility may increase with heating.

Experimental Determination of Solubility

Given the lack of extensive published data, an experimental approach is necessary to quantify the solubility of this compound in various solvents. The following section outlines a robust, step-by-step protocol.

Materials and Equipment

-

This compound

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Solvents of interest (e.g., THF, Dichloromethane, Acetonitrile, Water)

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for determining compound solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add a pre-weighed amount of the selected solvent (e.g., 2 mL).

-

Add an excess of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for achieving saturation.

-

Seal the vials and place them in a constant temperature bath (e.g., 25 °C) with magnetic stirring.

-

-

Equilibration:

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. Continuous stirring is necessary.

-

-

Sampling and Filtration:

-

After equilibration, stop the stirring and allow the undissolved solid to settle for at least 1 hour.

-

Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

-

-

Analysis by HPLC:

-

Prepare a stock solution of the compound with a known concentration in a suitable solvent (one in which it is freely soluble).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Data Interpretation and Reporting

The experimentally determined solubility data should be tabulated for clarity and easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane (DCM) | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile (ACN) | 25 | [Experimental Value] | [Calculated Value] |

| Water | 25 | [Experimental Value] | [Calculated Value] |

It is also beneficial to report qualitative solubility observations, such as "freely soluble," "sparingly soluble," or "insoluble," as these can provide quick guidance for routine laboratory work.

Conclusion

References

This section would be populated with citations to specific literature where the compound was synthesized or used, and to standard analytical chemistry textbooks or publications detailing the methods for solubility determination. As no specific articles were found in the initial search, this section is presented as a template.

- Title of a relevant research article (e.g., "Synthesis and characterization of novel fluorene derivatives for OLED applications") Source: Journal of Organic Chemistry, Year, Volume, Pages. URL: [A valid, clickable URL to the article]

- Title of a standard analytical chemistry textbook (e.g., "Principles of Instrumental Analysis") Source: Author(s), Publisher, Year. URL: [A valid, clickable URL to the publisher's or a distributor's page]

- Title of a relevant patent (e.g., "Fluorene compounds and organic electronic devices using the same")

An In-Depth Technical Guide to the Reactivity of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid: A Keystone Building Block for Advanced Organic Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis, properties, and reactivity of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, a key building block in the development of high-performance organic electronic materials and complex organic molecules. With a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction, this document offers field-proven insights into experimental design, optimization, and mechanistic considerations. Detailed, step-by-step protocols, data-driven analysis, and visual guides to reaction mechanisms are presented to empower researchers in leveraging the unique characteristics of this versatile fluorenyl boronic acid.

Introduction: The Significance of the Fluorene Scaffold and its Boronic Acid Derivatives

The fluorene moiety, a tricyclic aromatic hydrocarbon, has garnered significant attention in materials science and medicinal chemistry due to its rigid, planar structure, high thermal stability, and unique photophysical properties.[1][2] The 9,9-disubstitution on the fluorene core, in this case with two methyl groups, enhances solubility and prevents aggregation-induced quenching in organic electronic devices, making these derivatives particularly attractive for applications in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.[3][4]

This compound emerges as a bifunctional synthetic intermediate of considerable interest. The presence of both a bromine atom and a boronic acid group on the same fluorene scaffold allows for selective and sequential cross-coupling reactions, enabling the construction of complex, well-defined molecular architectures. The boronic acid moiety is a versatile functional group, primarily utilized in the robust and highly efficient Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3]

This guide will delve into the core reactivity of this compound, providing a detailed exploration of its most prominent application in the Suzuki-Miyaura coupling, and offering insights into its synthesis and physical properties to facilitate its effective use in research and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

Physical Properties

| Property | Value | Source |

| CAS Number | 1213768-48-9 | [5][6] |

| Molecular Formula | C₁₅H₁₄BBrO₂ | [5][6] |

| Molecular Weight | 316.99 g/mol | [5][6] |

| Appearance | White to off-white solid | [6] |

| Solubility | Good solubility in organic solvents such as chloroform, methylene chloride, tetrahydrofuran, and ethyl acetate.[7] | [7] |

Note: Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). Commercial samples may contain varying amounts of these anhydrides.[6] This does not typically affect their reactivity in Suzuki-Miyaura coupling reactions as the boroxine is in equilibrium with the boronic acid in the presence of water or base.

Synthesis of this compound

The synthesis of aryl boronic acids is a well-established field, with several general methods available. The most common route to this compound involves the lithiation of a dibrominated fluorene precursor followed by quenching with a trialkyl borate.

General Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

To a solution of 2,7-dibromo-9,9-dimethylfluorene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of n-butyllithium in hexanes dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. Triisopropyl borate is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the addition of aqueous hydrochloric acid and stirred for a further 1-2 hours. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount reaction of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[8]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Molecular Engineering of Fluorene-Based Hole-Transporting Materials for Efficient Perovskite Solar Cells [infoscience.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pure-synth.com [pure-synth.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide on the Synthesis of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid and its Precursors

This guide provides a comprehensive overview of the synthetic pathway to obtain 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, a key building block in the development of advanced organic electronic materials. We will delve into the synthesis of its essential precursors, offering detailed protocols and explaining the rationale behind the chosen methodologies, grounded in established chemical principles.

Introduction: The Significance of the Fluorene Core

Fluorene derivatives are a cornerstone in materials science, particularly for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The 9-position of the fluorene core can be easily functionalized, allowing for the attachment of bulky alkyl groups like the 9,9-dimethyl moiety. This substitution serves a critical purpose: it prevents the undesirable π-stacking (aggregation) of the fluorene units, which can otherwise lead to quenching of fluorescence and reduced device efficiency and lifetime.[2] The resulting 9,9-dialkylfluorene subunit possesses excellent thermal stability and high emission efficiency.[2]

The target molecule, this compound, is a bifunctional compound. The boronic acid group is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex conjugated polymers and small molecules.[3][4][5] The bromo-substituent offers a handle for further, sequential functionalization. This versatility makes it an invaluable intermediate for researchers in materials science and drug development.

Part 1: Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-stage process starting from commercially available fluorene. This strategy is designed for efficiency and control at each step.

-

Alkylation: Introduction of the gem-dimethyl group at the C9 position of fluorene to produce 9,9-dimethylfluorene .

-

Bromination: Symmetrical dibromination of the aromatic rings at the C2 and C7 positions to yield the key intermediate, 2,7-Dibromo-9,9-dimethylfluorene .

-

Selective Mono-borylation: A regioselective lithiation-borylation reaction to convert one of the carbon-bromine bonds into a boronic acid group, affording the final product.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and robust protocols for the application of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid in Suzuki-Miyaura cross-coupling reactions. The content herein is structured to offer not only procedural steps but also the scientific rationale behind the selection of reagents and conditions, ensuring a comprehensive understanding for successful implementation in research and development settings.

Introduction: The Significance of Fluorene Scaffolds and the Power of Suzuki-Miyaura Coupling

Fluorene and its derivatives are a cornerstone in the development of advanced organic materials and pharmaceuticals. Their rigid, planar structure, coupled with high thermal stability and unique photoluminescent properties, makes them ideal building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.[1][2][3] The 9,9-dimethylfluorene core, in particular, enhances solubility and prevents aggregation-induced quenching, further augmenting its utility in solution-processable devices.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[4] This palladium-catalyzed reaction between an organoboron compound and an organohalide is renowned for its mild reaction conditions, high functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[5]

This compound is a bifunctional molecule that serves as an excellent substrate for the synthesis of well-defined fluorene-based oligomers and polymers through Suzuki polycondensation.[6] It can also be strategically employed in the synthesis of discrete biaryl molecules, where the fluorenyl moiety is coupled with another aromatic or heteroaromatic ring system.

Characterization of this compound

| Property | Value | Reference |

| CAS Number | 1213768-48-9 | [7][8] |

| Molecular Formula | C₁₅H₁₄BBrO₂ | [7][8] |

| Molecular Weight | 316.99 g/mol | [7][8] |

| Appearance | White to off-white solid | [7][9] |

| Purity | Typically ≥98% | [9] |

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (in this case, the bromine on the fluorene ring of a reaction partner, or the bromine on the boronic acid itself in a polymerization context). This forms a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the fluorenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst.

Experimental Protocol: Suzuki Coupling of an Aryl Bromide with this compound

This protocol outlines a general procedure for the Suzuki coupling of an aryl bromide with this compound. The 9,9-dimethylfluorene moiety introduces significant steric bulk, which necessitates the use of specialized catalysts and ligands for efficient coupling.[10]

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Toluene (anhydrous)

-

Deionized water

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Inert gas (Argon or Nitrogen)

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

-

Inert gas manifold

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Reaction Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and deionized water (typically a 10:1 to 5:1 ratio of toluene to water). The final concentration of the limiting reagent should be around 0.1 M.

-

Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

-

Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Experimental Choices

-

Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered substrates. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Potassium phosphate (K₃PO₄) is a commonly used base in Suzuki couplings and is effective in promoting the transmetalation step without causing significant side reactions.

-

Solvent System: A biphasic solvent system of toluene and water is often employed. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. The presence of water is also believed to facilitate the transmetalation step.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy for the coupling of sterically demanding substrates.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality boronic acid | - Use fresh catalyst and ligand.- Ensure thorough degassing of solvents and a positive pressure of inert gas.- Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester. |

| Side Product Formation (e.g., Homocoupling) | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature and extend the reaction time.- Improve degassing procedures. |

| Deboronated Starting Material | - Prolonged reaction time at high temperature- Presence of excess water | - Monitor the reaction closely and stop it once the starting material is consumed.- Reduce the amount of water in the solvent system. |

References

- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.

- (No author). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis. [Source not available].

- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.

- Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2004). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society, 126(43), 13983–13989.

- (No author). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.

- (No author). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.

- (No author). Synthesis of Fluorene and Indenofluorene Compounds: Tandem Palladium‐Catalyzed Suzuki Cross‐Coupling and Cyclization.

- (No author). Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. BenchChem.

- (No author). The Role of Fluorene Derivatives in Modern OLED Material Synthesis. [Source not available].

- (No author). Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. [Source not available].

- (No author).

- (No author). (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid(contains varying amounts of Anhydride), 5G. Lab Pro Inc.

- (No author). Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD..

- (No author).

- (No author). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- (No author). How can I solve my problem with Suzuki coupling?.

- (No author). Troubleshooting Suzuki Coupling Reactions. BenchChem.

- (No author). How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Source not available].

- (No author). Suzuki Coupling. Organic Chemistry Portal.

- (No author). (7-Bromo-99-Dimethyl-9h-Fluoren-2-Yl)Boronic Acid (Contains Varying Amounts Of Anhydride). PureSynth.

- (No author). Diagnosing issues with a failed Suzuki coupling?. Reddit.

- (No author). Exploring the Potential of Dibromo-dihydro-indeno[1,2-b]fluorene Derivatives in Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD..

- (No author). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD..

- (No author). Struggling with Suzuki Reaction. Reddit.

- (No author). Diarylfluorene‐Based Organic Semiconductor Materials toward Optoelectronic Applications.

- (No author). (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride) , 1213768-48-9. CookeChem.

- (No author). (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid 1213768-48-9. TCI Chemicals.

- (No author). (7-bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic acid. AiFChem.

Sources

- 1. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN100422128C - Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Application of Blue-Emitting Poly(9,9-dimethylfluorene) Derivatives via Suzuki Polycondensation of 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of blue-emitting polyfluorene-based polymers. We detail a robust, multi-step synthesis of the key AB-type monomer, 7-Bromo-9,9-Dimethylfluoren-2-yl-boronic acid, followed by its polymerization via a Palladium-catalyzed Suzuki coupling reaction. Fluorene-based polymers are a cornerstone class of materials for organic electronics due to their high photoluminescence quantum yields, excellent thermal stability, and tunable optoelectronic properties.[1] The protocols herein are designed for reproducibility and provide in-depth explanations for critical experimental choices, ensuring both technical accuracy and practical utility for researchers in materials science and drug development.

Introduction: The Significance of Blue-Emitting Fluorene Polymers

Conjugated polymers that emit in the blue region of the visible spectrum are critical components for a range of advanced applications, most notably in full-color displays and solid-state lighting based on organic light-emitting diodes (OLEDs).[2][3] Among the various classes of emissive polymers, polyfluorenes (PFs) have emerged as exceptional candidates.[4] Their rigid, planar biphenyl structure leads to a high fluorescence quantum efficiency and excellent thermal stability.[5][6]

A key advantage of the fluorene monomer is the C9 position, which can be readily functionalized—typically with alkyl chains—to ensure solubility in common organic solvents without significantly disrupting the electronic conjugation of the polymer backbone.[4][7] The 9,9-dimethyl substitution, in particular, offers good solubility while preventing the formation of undesirable long-wavelength emission bands that can arise from photo-oxidation at an unsubstituted C9 position, thus enhancing the color purity of the blue emission.[5]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing polyarylenes, including polyfluorenes. It offers a robust pathway to form carbon-carbon bonds between aromatic units under relatively mild conditions.[8] This application note focuses on the use of an AB-type monomer, this compound, which contains both the halide and the boronic acid functionalities on the same molecule. This simplifies the polymerization process by eliminating the need for precise stoichiometry between two different co-monomers, facilitating the synthesis of high molecular weight homopolymers.

Synthesis of the Key Monomer: this compound

The successful synthesis of a high-purity, well-defined polymer is predicated on the quality of its monomer. The following section outlines a validated multi-step synthesis for the target AB-monomer.

Synthetic Pathway Overview

The synthesis proceeds in three main stages starting from commercially available fluorene: 1) Bromination at the 2-position, 2) Alkylation at the C9 position, and 3) Conversion of the 2-bromo-7-iodo intermediate to the final boronic acid. A direct synthesis from 2,7-dibromo-9,9-dimethylfluorene is also a common route.

Caption: General workflow for the Suzuki polycondensation of the fluorene monomer.

Characterization of Blue-Emitting Polymers

Thorough characterization is essential to validate the synthesis and understand the material's properties for potential applications.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeat unit. The disappearance of signals corresponding to the boronic acid and a general broadening of aromatic signals are indicative of successful polymerization. [9]* Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. High molecular weights (Mₙ > 10,000 g/mol ) are generally desirable for good film-forming properties and device performance. [5][10][11]* Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) determines the polymer's thermal stability by measuring weight loss upon heating, providing a decomposition temperature (Tₐ). Differential scanning calorimetry (DSC) is used to identify the glass transition temperature (T₉), which is important for assessing the morphological stability of thin films. [12]* Optical Spectroscopy (UV-Vis/PL): UV-visible absorption spectroscopy measures the π-π* transition, while photoluminescence (PL) spectroscopy reveals the emission spectrum. These measurements, performed in both dilute solution and as a solid thin film, are critical for confirming the blue emission and evaluating color purity. [12][13]A significant red-shift in the film's emission compared to the solution can indicate intermolecular aggregation. [12]

Typical Properties of Blue-Emitting Polyfluorenes

The table below summarizes typical property ranges for poly(9,9-dialkylfluorene) derivatives synthesized via Suzuki coupling.

| Property | Symbol | Typical Range | Technique | Significance |

| Number-Average Molecular Weight | Mₙ | 10,000 - 80,000 g/mol | GPC | Affects film formation, mechanical properties |

| Polydispersity Index | PDI | 1.5 - 3.0 | GPC | Indicates breadth of molecular weight distribution |

| Glass Transition Temperature | T₉ | 100 - 200 °C | DSC | Morphological stability of films |

| Decomposition Temperature | Tₐ (5% loss) | > 380 °C | TGA | Thermal stability for device processing/operation |

| Absorption Maximum (Solution) | λₐₑₛ | 380 - 400 nm | UV-Vis | Corresponds to the polymer's bandgap |

| Emission Maximum (Solution) | λₑₘ | 410 - 430 nm | PL | Determines the color of emitted light (blue) |

| Emission Maximum (Film) | λₑₘ | 420 - 450 nm | PL | Performance in solid-state devices |

| Photoluminescence Quantum Yield | Φₚₗ | 50 - 80% (in solution) | PL | Efficiency of the light emission process |

Data compiled from literature on similar polyfluorene systems. [5][9][12]

Applications in Research and Development

The unique properties of these blue-emitting polymers make them valuable materials for several advanced fields.

-

Organic Electronics: As the primary emissive material in the blue pixel of OLED displays or as a host material for other fluorescent or phosphorescent dopants. [2][3][14]Their high charge carrier mobility also makes them suitable for use in organic field-effect transistors (OFETs).

-

Chemical and Biological Sensing: The fluorescence of polyfluorenes is highly sensitive to quenching by certain analytes. This has been exploited to create highly sensitive sensors for explosives like TNT. [5][10][13]* Drug Development and Diagnostics: The polyfluorene backbone can serve as a scaffold for fluorescent probes. By attaching specific recognition elements, these polymers can be designed to bind to biological targets (e.g., proteins, DNA), leading to a detectable change in fluorescence upon binding, which is useful for high-throughput screening and diagnostic assays. [1]

References

- Sanchez, J. C., & Trogler, W. C. (2008). Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Fluorene-Based Polymers Utilizing 4-Bromophenylacetonitrile. BenchChem.

- Zhan, X., Liu, Y., Wu, X., Wang, S., & Zhu, D. (2003). New Series of Blue-Emitting and Electron-Transporting Copolymers Based on Fluorene.

- Sanchez, J. C., & Trogler, W. C. (2008). Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives. RSC Publishing.

- Chen, J., et al. (2005). Blue-Light-Emitting Fluorene-Based Polymers with Tunable Electronic Properties.

- Catargiu, A. M., et al. (2014). Progress in the Suzuki polycondensation of fluorene monomers. RSC Publishing.

- Takimoto, H. G., et al. (2016).

- Yokoyama, A., et al. (2004). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society.

- Sanchez, J. C., & Trogler, W. C. (2008). Efficient blue-emitting silafluorene – fluorene -conjugated copolymers : selective turn-off/turn-on detection of explosives.

- Takimoto, H. G., et al. (2016).

- Request PDF. (2025). Polymerization of fluorene-based monomers modified with thiavinylidene structure at 9-position and their optical properties.

- Request PDF. (2025). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers.

- Isono, T., et al. (2020). Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry, RSC Publishing.

- Request PDF. (2025). Fluorene-based polymers-preparation and applications.

- PureSynth. (7-Bromo-99-Dimethyl-9h-Fluoren-2-Yl)Boronic Acid (Contains Varying Amounts Of Anhydride).

- Roitman, D. B., et al. (1998). Polymer light-emitting devices based on polyfluorenes. SPIE Digital Library.

- Lee, J.-I., et al. (1999). Novel polymers based on poly(fluorene)

- Sawadjoon, S., et al. (2015). Light-Induced Solubility Modulation of Polyfluorene To Enhance the Performance of OLEDs.

- Chen, C.-Y., et al. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. PMC.

- Request PDF. (2025). Fluorene-Based Materials and Their Supramolecular Properties.

- Request PDF. (2025). Synthesis and Properties of Fluorene-Based Polyimide Adhesives.

- CookeChem. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid (contains varying amounts of Anhydride), 1213768-48-9.

- Lab Pro Inc. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid(contains varying amounts of Anhydride), 5G.

- TCI Chemicals. (7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid 1213768-48-9.

- Google Patents. (2012). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Novel polymers based on poly(fluorene)s for LED applications for Proceedings of SPIE - The International Society for Optical Engineering - IBM Research [research.ibm.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Progress in the Suzuki polycondensation of fluorene monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 20.210.105.67 [20.210.105.67]

- 10. Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Light-Induced Solubility Modulation of Polyfluorene To Enhance the Performance of OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction conditions for Suzuki polymerization of fluorene monomers

An Application Guide to Suzuki Polymerization of Fluorene Monomers: Reaction Conditions and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide for the Suzuki-Miyaura polycondensation (SPC) of fluorene-based monomers. Polyfluorenes are a cornerstone class of conjugated polymers, prized for their strong blue luminescence, high charge carrier mobility, and excellent thermal stability, making them vital materials in organic electronics like light-emitting diodes (OLEDs), photovoltaic cells (OPVs), and sensors.[1][2] The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile synthetic route to these polymers.[3][4][5]

Achieving high molecular weight, low-polydispersity polyfluorenes is not trivial and is highly dependent on the meticulous control of several key reaction parameters. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for troubleshooting and optimization.

The Mechanism: The Engine of Polymerization

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid or ester) and an organohalide. In polymerization, bifunctional monomers are used to extend the chain. The process occurs via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[3]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the fluorene monomer, forming a Pd(II) complex.[4][6]

-

Transmetalation: The organic group from the boron-containing monomer is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid derivative.[4][7]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4][6]

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.

Critical Parameters for Successful Polymerization

The success of a Suzuki polycondensation hinges on the precise control of multiple interdependent variables. Each choice has a direct impact on molecular weight, polydispersity, yield, and the presence of structural defects.

Monomer Purity and Stoichiometry: The Foundation

This is arguably the most critical factor influencing the final molecular weight of the polymer, especially in a step-growth mechanism.[8]

-

Purity: Monomers must be of the highest possible purity (>99.5%). Monofunctional impurities, such as a fluorene with only one reactive site, act as chain-capping agents, prematurely terminating polymerization and drastically limiting molecular weight.[9][10] Rigorous purification by recrystallization or column chromatography is mandatory.[9]

-

Stoichiometry: In a standard AA/BB step-growth polymerization (e.g., a dihalo-fluorene reacting with a fluorene-diboronic ester), a precise 1:1 molar ratio of the two monomers is essential. Any deviation from this ratio will result in an excess of one type of functional group once the other has been consumed, halting chain growth and lowering the final molecular weight.[10][11][12]

The Catalyst System: Palladium Source and Ligands

The choice of the palladium source and, more importantly, the phosphine ligand, dictates the catalyst's activity, stability, and even the polymerization mechanism.

-

Palladium Source: Both Pd(0) and Pd(II) sources are common. Pd(PPh₃)₄ is a widely used Pd(0) complex. Pd(II) sources like Pd(OAc)₂ and Pd₂(dba)₃ are also frequently used; they are reduced in situ to the active Pd(0) species by the phosphine ligands.[8][11] Pd(II) catalysts are often more stable and easier to handle than some Pd(0) complexes.[11]

-

Phosphine Ligands: Ligands stabilize the palladium center and modulate its reactivity.

-

Traditional Ligands: Triphenylphosphine (PPh₃) is a classic choice but can be prone to side reactions and may not be active enough for challenging monomers.[13]

-

Bulky, Electron-Rich Ligands: Ligands like tri(o-tolyl)phosphine (P(o-tol)₃) and tri-tert-butylphosphine (tBu₃P) have proven superior for achieving high molecular weights.[8][14] Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition step.[15] These ligands are also key to enabling more controlled, chain-growth polymerization mechanisms (see Section 3).[15][16]

-

| Catalyst System | Type | Common Use & Characteristics |

| Pd(PPh₃)₄ | Pd(0) | Traditional, widely available. Can be less efficient, leading to lower MW. |

| Pd₂(dba)₃ / P(o-tol)₃ | Pd(II) Precatalyst | A robust system often yielding high MW polymers. P(o-tol)₃ is more effective than PPh₃.[8][17] |

| Pd(OAc)₂ / P(o-tol)₃ | Pd(II) Precatalyst | Similar to the Pd₂(dba)₃ system, offers good performance and convenience.[8][11] |

| Pd₂(dba)₃ / tBu₃P | Pd(II) Precatalyst | Highly active system. The bulky, electron-rich tBu₃P ligand can promote chain-growth mechanisms.[14] |

| PdCl₂(dppf) | Pd(II) Precatalyst | Another effective catalyst, though optimization may be required.[11] |

The Base: Activating the Transmetalation Step

The base is not a mere additive; it is a stoichiometric reagent required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation.[3][4]

-

Common Choices: Aqueous solutions of inorganic bases are standard. The most common are potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1][11][18] Cesium fluoride (CsF) is also used, particularly in chain-growth systems.[19]

-

Impact of Strength: The choice of base matters. Studies have shown that medium-strength inorganic bases like K₂CO₃ often provide a good balance, leading to high molecular weight polyfluorenes.[11] Very strong bases like KOH can sometimes promote side reactions.

Solvent System: A Biphasic Environment

The polymerization requires a solvent system capable of dissolving the nonpolar monomers and the resulting polymer, as well as the ionic base.

-

Biphasic Mixtures: A two-phase system is almost always employed. A nonpolar organic solvent like toluene or tetrahydrofuran (THF) is mixed with an aqueous solution of the base.[1][11][18] This allows all reagents to be present in the reaction flask.

-

Phase-Transfer Catalysis: To enhance the interaction between the organic and aqueous phases, a phase-transfer catalyst (PTC) is sometimes added. Tetrabutylammonium bromide (TBAB) or crown ethers can shuttle the borate anion from the aqueous phase to the organic phase where the palladium catalyst resides, accelerating the reaction.[19][20]

-

Solvent Quality: Solvents must be rigorously deoxygenated before use. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation and poor results.[10]

Temperature and Reaction Time

-